Dipraglurant (formerly known as ADX48621) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). [, , , , , , ] Developed by Addex Therapeutics, Dipraglurant acts by binding to a site distinct from the glutamate binding site on the mGluR5 receptor, thereby reducing the receptor's activity. [, ] This mechanism distinguishes Dipraglurant from competitive antagonists that directly block glutamate binding. Dipraglurant exhibits high oral bioavailability and readily crosses the blood-brain barrier, making it suitable for central nervous system research. [, ]
Dipraglurant, also known by its International Nonproprietary Name (INN) and code name ADX-48621, is a negative allosteric modulator of the metabotropic glutamate receptor type 5 (mGlu5). Developed by Addex Therapeutics, it is primarily investigated for the treatment of levodopa-induced dyskinesia in Parkinson's disease and non-parkinsonian dystonia. As of 2014, dipraglurant was in phase II clinical trials for these indications, with ongoing research into its extended-release formulation .
Dipraglurant is classified as a negative allosteric modulator, which means it binds to a site on the mGlu5 receptor distinct from the active site, thereby reducing the receptor's activity. This mechanism is particularly relevant in neurological contexts, where modulation of glutamate signaling can influence various motor and cognitive functions .
The synthesis of dipraglurant involves several key steps, typically utilizing advanced organic synthesis techniques. A notable method includes the copper-catalyzed azide-alkyne cycloaddition, which is part of click chemistry approaches. This method allows for the efficient formation of dipraglurant through the reaction of appropriately functionalized precursors .
The detailed synthetic pathway includes:
Dipraglurant has the molecular formula and a molar mass of approximately 265.291 g/mol. Its three-dimensional structure can be represented using various chemical notations:
The structural configuration includes an aromatic system with fluorine substituents that contribute to its activity as an mGlu5 receptor modulator .
Dipraglurant participates in various chemical reactions primarily related to its function as a receptor modulator. The interactions with mGlu5 receptors involve:
For instance, in rodent models, dipraglurant demonstrated significant effects on motor behavior associated with dopamine signaling pathways, indicating its potential therapeutic effects in Parkinson's disease .
Dipraglurant operates by binding to allosteric sites on mGlu5 receptors, leading to reduced receptor activation in response to glutamate. This modulation can decrease excitatory neurotransmission linked to dyskinesia. The mechanism can be summarized as follows:
Pharmacokinetic studies indicate that dipraglurant achieves peak plasma concentrations rapidly after oral administration, highlighting its efficacy in reaching therapeutic levels .
Dipraglurant exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining appropriate dosing regimens for clinical applications .
Dipraglurant has significant potential in various scientific applications:
Dipraglurant (chemical name: 6-Fluoro-2-[4-(2-pyridinyl)-3-butyn-1-yl]imidazo[1,2-a]pyridine; CAS: 872363-17-2) is a small molecule with the molecular formula C₁₆H₁₂FN₃ and a molar mass of 265.29 g/mol [5] [10]. It functions as a potent, selective, and orally active negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), demonstrating an IC₅₀ of 21 nM in calcium mobilization assays using recombinant human mGlu5 expressed in HEK293 cells [2] [10]. Its chemical structure features an alkyne group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for chemical biology applications [10]. Pharmacokinetically, dipraglurant readily crosses the blood-brain barrier, with plasma concentrations correlating strongly with central nervous system effects [9].
Dose (mg) | mGlu5 Receptor Occupancy (%) | Tmax (hours) |
---|---|---|
100 | 27 | 1.0 |
200 | 44.4 | 0.5 |
300 | 53.5 | 1.0 |
Addex Therapeutics discovered dipraglurant through high-throughput screening of their proprietary allosteric modulator library, followed by medicinal chemistry optimization [1] [8]. Key intellectual property includes European Patent EP 1 765 795 (granted April 2013), covering dipraglurant and related mGlu5 NAMs as composition of matter [1]. This patent complemented existing protections in major markets (United States, Japan), creating a robust intellectual property estate around the compound [1]. The patent landscape for mGlu5 modulators is competitive, with over 15 companies historically developing candidates, though many programs were discontinued due to efficacy or safety issues [2] [6].
Clinical development progressed through Phase 2a trials for levodopa-induced dyskinesia (PD-LID) by 2016 [1] [6]. However, a pivotal Phase 2b/III trial (NCT04857359) was terminated in June 2022 due to slow patient recruitment during the COVID-19 pandemic [6]. Current development pivots toward dystonia and post-stroke recovery, supported by orphan drug designation for PD-LID from the U.S. FDA in 2016 [6] [8].
Dipraglurant’s therapeutic value stems from its ability to normalize pathological glutamate signaling in movement disorders and beyond:
Parkinson’s Disease Levodopa-Induced Dyskinesia (PD-LID): In a Phase 2a trial (n=76), dipraglurant (50-100 mg) significantly reduced dyskinesia severity by 30% versus placebo on days 1 and 14 (measured by modified Abnormal Involuntary Movement Scale), with 71.2% of patients showing improvement on the Clinical Global Impression of Change scale [1] [6]. It uniquely reduced both choreiform and dystonic LID components in macaque models [2] [6].
Dystonia: Chronic dipraglurant administration restored corticostriatal long-term depression (LTD) in DYT1 mice and GNAL rat models, rescuing impaired synaptic plasticity underlying dystonia [8]. A Phase 2 feasibility study explored its utility in blepharospasm (eyelid dystonia) [6].
Non-Motor Symptoms: Preclinical data indicate potential for anxiety, depression, and obsessive-compulsive behavior:
Decreased marble-burying (compulsive behavior model) [9]
Post-Stroke Recovery: A landmark study demonstrated that mGlu5 NAMs restore somatosensory function and reverse disruptions in resting-state brain connectivity in stroke models, supporting dipraglurant’s repurposing for this indication [4].
Table 2: Therapeutic Mechanisms and Evidence
Disorder | Primary Mechanism | Key Evidence |
---|---|---|
PD-LID | Normalizes basal ganglia glutamate hyperactivity | 30% LID reduction in Phase 2a trial [1] |
Dystonia | Restores corticostriatal synaptic plasticity | Rescue of LTD in DYT1/GNAL models [8] |
Post-stroke recovery | Reverses functional connectivity loss | Somatosensory recovery in preclinical models [4] |
Non-motor PD symptoms | Modulates limbic circuit excitability | Efficacy in anxiety/depression models [9] |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9